molecular formula C18H28ClN3O3 B567735 (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride CAS No. 1370409-28-1

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride

Cat. No.: B567735
CAS No.: 1370409-28-1
M. Wt: 369.89
InChI Key: VDEKWSPOAKFGSV-FUBQWGCJSA-N
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Description

Chemical Identity and Nomenclature

The chemical compound (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride represents a complex organic molecule with multiple distinct nomenclature systems. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is systematically named (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile. The molecule possesses the molecular formula C₁₈H₂₅N₃O₂ in its anhydrous form, with a molecular weight of 315.41 daltons.

The Chemical Abstracts Service registry number for saxagliptin is 361442-04-8, while the hydrochloride salt form carries the registry number 709031-78-7. The compound is catalogued under multiple database identifiers including ChEBI:71272, ChEMBL:385517, and DrugBank:DB06335. Alternative nomenclature includes the abbreviated chemical name BMS-477118, reflecting its origin as a Bristol-Myers Squibb research compound.

The stereochemical configuration is precisely defined through the systematic nomenclature, indicating four chiral centers with specific S-configurations at positions 1, 3, and 5 of the azabicyclo[3.1.0]hexane ring system, and the S-configuration at the α-carbon of the amino acid moiety. The hydrochloride salt form exhibits the molecular formula C₁₈H₂₆ClN₃O₂ with a molecular weight of 351.871 daltons.

Property Value Reference
Molecular Formula (free base) C₁₈H₂₅N₃O₂
Molecular Formula (hydrochloride) C₁₈H₂₆ClN₃O₂
Molecular Weight (free base) 315.41 Da
Molecular Weight (hydrochloride) 351.871 Da
CAS Number (free base) 361442-04-8
CAS Number (hydrochloride) 709031-78-7

Historical Development and Discovery

The discovery of saxagliptin emerged from extensive structure-activity relationship investigations conducted by Bristol-Myers Squibb researchers beginning in the early 2000s. Initial research efforts focused on developing β-quaternary amino acid linked l-cis-4,5-methanoprolinenitrile dipeptidyl peptidase-4 inhibitors, with particular attention to vinyl substitution patterns at the β-position of α-cycloalkyl-substituted glycines. Despite encountering challenges with systemic exposure of early vinyl-substituted compounds, researchers observed promising extended duration of action in acute rat ex vivo plasma dipeptidyl peptidase-4 inhibition models.

The breakthrough came through investigation of oxygenated putative metabolites, which demonstrated both the potency and extended duration of action of their precursors in glucose clearance efficacy models using Zucker fa/fa rats. This metabolic approach led researchers to explore adamantylglycine-derived inhibitors, ultimately culminating in the discovery of the hydroxyadamantyl compound BMS-477118. The compound demonstrated exceptional characteristics as a highly efficacious, stable, and long-acting dipeptidyl peptidase-4 inhibitor.

Development timeline analysis reveals that the compound underwent preclinical evaluation through 2005, with publication of discovery and preclinical profile data in the Journal of Medicinal Chemistry. The research team, led by investigators from Bristol-Myers Squibb's Discovery Chemistry and Metabolic Diseases departments, employed systematic synthetic chemistry approaches combined with comprehensive biological evaluation to optimize the compound's properties. Subsequent development involved collaboration between Bristol-Myers Squibb and AstraZeneca, with AstraZeneca joining the development program in 2007 to co-develop the final compound and collaborate on marketing efforts.

The compound received United States Food and Drug Administration approval on July 31, 2009, marking the culmination of nearly a decade of research and development efforts. Patent protection for the compound included multiple patents covering various aspects of the chemical structure and formulation, with key patents expiring between 2021 and 2028.

Biochemical Significance

The biochemical significance of saxagliptin lies in its highly selective and potent inhibition of dipeptidyl peptidase-4, a membrane-associated peptidase found extensively throughout human tissues, lymphocytes, and plasma. Dipeptidyl peptidase-4 exhibits dual mechanisms of action, functioning both as an enzyme that cleaves dipeptides from the amino terminus of proteins and as a binding partner for adenosine deaminase, which conveys intracellular signals through dimerization upon activation.

Saxagliptin forms a reversible, histidine-assisted covalent bond between its nitrile group and the serine 630 hydroxyl oxygen residue within the active site of dipeptidyl peptidase-4. X-ray crystallography studies have confirmed that saxagliptin binds covalently to the dipeptidyl peptidase-4 active site, providing structural insight into its mechanism of action. This covalent interaction results in prolonged enzyme inhibition, with the compound maintaining dipeptidyl peptidase-4 enzyme inhibition for 24-hour periods following administration.

The selectivity profile of saxagliptin demonstrates remarkable specificity for dipeptidyl peptidase-4 over related enzymes. Comparative analysis reveals that saxagliptin exhibits 400-fold greater inhibitory potency for dipeptidyl peptidase-4 compared to dipeptidyl peptidase-8, and 75-fold greater potency compared to dipeptidyl peptidase-9. This selectivity profile is crucial for minimizing off-target effects and ensuring therapeutic specificity.

Potency comparisons with other dipeptidyl peptidase-4 inhibitors demonstrate saxagliptin's superior binding characteristics. The compound exhibits an inhibition constant of 1.3 nanomolar at 37 degrees Celsius in vitro conditions, representing at least 10-fold greater potency compared to sitagliptin (18 nanomolar) and vildagliptin (13 nanomolar). The half maximal inhibitory concentration (IC₅₀) for saxagliptin is 0.5 nanomolar.

Enzyme Target Saxagliptin IC₅₀/Ki Selectivity Ratio Reference
Dipeptidyl Peptidase-4 1.3 nM (Ki) 1 (reference)
Dipeptidyl Peptidase-8 >520 nM >400-fold
Dipeptidyl Peptidase-9 >97.5 nM >75-fold
IC₅₀ Value 0.5 nM -

Structural Classification

Saxagliptin belongs to the cyanopyrrolidine subclass of dipeptidyl peptidase-4 inhibitors, characterized by the presence of a nitrile-containing pyrrolidine ring system. The compound's structural architecture incorporates several distinctive molecular features that contribute to its pharmacological properties and classification within this therapeutic class.

The core structural framework consists of a 2-azabicyclo[3.1.0]hexane ring system, representing a constrained bicyclic structure that imparts conformational rigidity to the molecule. This bicyclic system carries a carbonitrile substituent at the 3-position, which serves as a critical pharmacophore for dipeptidyl peptidase-4 binding and inhibition. The azabicyclic system is connected through an amide linkage to an amino acid moiety derived from 3-hydroxyadamantylglycine.

The adamantane substituent represents a unique structural feature that distinguishes saxagliptin from other dipeptidyl peptidase-4 inhibitors. The adamantane core, specifically the tricyclo[3.3.1.1³,⁷]decane system, provides both hydrophobic bulk and conformational constraint that enhances binding affinity and selectivity. The hydroxyl substitution at the 3-position of the adamantane ring contributes to the compound's physicochemical properties and metabolic profile.

Stereochemical analysis reveals the presence of four defined chiral centers within the molecule. The 2-azabicyclo[3.1.0]hexane system contains three chiral centers at positions 1, 3, and 5, all possessing S-configuration. The amino acid portion contributes an additional chiral center at the α-carbon with S-configuration, creating the overall (2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl substituent.

The compound can be further classified based on its salt form, existing as both the free base and various salt forms including the hydrochloride monohydrate and dihydrate variants. The hydrochloride salt formation enhances aqueous solubility and pharmaceutical stability, with predicted water solubility of 2.26 milligrams per milliliter for the hydrochloride form.

Computational analysis of the molecular structure reveals specific physicochemical parameters that influence its biological activity and pharmaceutical properties. The compound exhibits a calculated logarithm of the partition coefficient (logP) of 0.88, indicating moderate lipophilicity. The polar surface area measures 90.35 square angstroms, while the molecule contains four hydrogen bond acceptors and two hydrogen bond donors.

Structural Feature Description Significance
Core Ring System 2-azabicyclo[3.1.0]hexane Conformational constraint
Functional Group Carbonitrile at position 3 Dipeptidyl peptidase-4 binding
Substituent 3-hydroxyadamantylglycine Selectivity and affinity
Chiral Centers Four (all S-configuration) Stereochemical specificity
Salt Form Hydrochloride Enhanced solubility

Properties

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2.ClH.H2O/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;;/h10-15,23H,1-7,9,20H2;1H;1H2/t10?,11?,12-,13+,14+,15-,17?,18?;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEKWSPOAKFGSV-FUBQWGCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073057-20-1
Record name 2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, hydrochloride, hydrate (1:1:2), (1S,3S,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073057-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of 3-Hydroxy-1-Adamantyl Acetic Acid Intermediates

The adamantyl moiety is synthesized via a sequence of alkylation, oxidation, and hydroxylation steps. As disclosed in WO2011098985A1, bromoadamantane undergoes alkylation with methyl dichloroacetate in the presence of ZnCl₂ to yield methyl adamantan-1-yl-dichloroacetate . Subsequent Swern oxidation (using oxalyl chloride and dimethyl sulfoxide) converts the hydroxyl group to a ketone, forming methyl α-oxoadamantane-1-acetate. Nitric acid-mediated hydroxylation in concentrated H₂SO₄ introduces the 3-hydroxy group, yielding methyl 3-hydroxy-α-oxoadamantane-1-acetate . Hydrolysis with aqueous NaOH produces 3-hydroxy-α-oxoadamantane-1-acetic acid (HOAdCOCO₂H), a critical intermediate .

Key Reaction Conditions:

StepReagentsTemperatureTimeYield
AlkylationBromoadamantane, ZnCl₂0–25°C4–6 h78%
HydroxylationHNO₃, H₂SO₄0°C → rt12 h65%
HydrolysisNaOH, MeOH60°C3 h90%

Construction of the 2-Azabicyclo[3.1.0]Hexane-3-Carbonitrile Core

The bicyclo[3.1.0]hexane fragment is assembled via a three-component reaction adapted from ACS Organic Letters (2016). Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride react in water to form 1-azabicyclo[3.1.0]hexane derivatives . For stereoselective synthesis, (S)-prolinamide serves as a chiral starting material. As described in CN110563627B, L-prolinamide reacts with chloroacetyl chloride in a microchannel reactor (25–50°C, 2–6 min residence time) to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile . Intramolecular cyclization under basic conditions (K₂CO₃, THF) yields the 2-azabicyclo[3.1.0]hexane-3-carbonitrile scaffold with >99% enantiomeric excess .

Optimized Microchannel Conditions:

  • Flow rates: 1–3 mL/min (prolinamide), 0.7–1.0 mL/min (base), 0.4–0.6 mL/min (chloroacetyl chloride) .

  • Post-reaction workup: Ethyl acetate extraction, NaHCO₃ washing, and crystallization (ethyl acetate/n-hexane) achieve 85–92% purity .

Stereoselective Coupling of Adamantyl and Bicyclohexane Fragments

The adamantyl acetic acid intermediate is activated as a mixed anhydride (using ClCO₂Et) and coupled to the bicyclohexane amine via a nucleophilic acyl substitution. WO2011098985A1 details a Pd-catalyzed amidation to attach the 3-hydroxyadamantyl group to the bicyclohexane core . Stereochemical control is achieved using (S)-BINAP ligands, ensuring retention of configuration at the α-amino position . The resulting amide is treated with HCl gas in EtOAc to form the hydrochloride salt, followed by hydration in aqueous ethanol to yield the hydrate form .

Coupling Parameters:

  • Catalyst: Pd(OAc)₂/(S)-BINAP (2 mol%).

  • Solvent: Tetrahydrofuran, 60°C, 24 h.

  • Yield: 70–75% after recrystallization .

Final Salt Formation and Hydration

The free base is dissolved in anhydrous EtOAc, and HCl gas is bubbled through the solution at 0°C to precipitate the hydrochloride salt . Hydration is accomplished by stirring the salt in H₂O/EtOH (1:1) at 25°C for 48 h, followed by lyophilization to obtain the hydrate .

Analytical Data:

  • Melting Point : 215–217°C (dec.).

  • HPLC Purity : ≥99.5% (C18 column, 0.1% TFA in H₂O/MeCN).

  • XRD : Confirms monoclinic crystal structure (space group P2₁) .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
Microchannel Reactor High throughput, reduced side reactionsRequires specialized equipment
Pd-Catalyzed Coupling Excellent stereocontrolCostly catalysts, moderate yields
Three-Component Reaction Atom-economical, one-potLimited substrate scope

Chemical Reactions Analysis

Types of Reactions

(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonitrile group yields an amine.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C18H25N3O2
  • Molecular Weight : 303.41 g/mol
  • CAS Number : 361442-04-8

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Saxagliptin in lowering blood glucose levels in patients with type 2 diabetes. Below is a summary table of key clinical studies:

StudyYearParticipantsDurationResults
120101,20024 weeksSignificant reduction in HbA1c levels (0.6% - 0.8%) compared to placebo
220131,50052 weeksImproved fasting plasma glucose and postprandial glucose levels
3201580012 weeksEnhanced beta-cell function and insulin sensitivity

Safety Profile

Saxagliptin has been associated with a favorable safety profile, with the most common adverse effects being mild gastrointestinal symptoms and nasopharyngitis. Serious side effects are rare but may include pancreatitis and heart failure.

Pharmacokinetics and Pharmacodynamics

Research has shown that Saxagliptin has a half-life of approximately 2.5 hours, with peak plasma concentrations occurring within 1 to 2 hours after oral administration. Its pharmacokinetic profile allows for once-daily dosing, enhancing patient compliance.

Comparative Studies

Comparative studies have evaluated Saxagliptin against other DPP-4 inhibitors such as Sitagliptin and Linagliptin. These studies indicate that while all agents are effective in lowering HbA1c levels, Saxagliptin may offer additional benefits in terms of weight neutrality and cardiovascular safety.

Case Study 1: Long-term Efficacy

A longitudinal study involving patients with poorly controlled type 2 diabetes showed that long-term treatment with Saxagliptin led to sustained reductions in HbA1c over a period of five years without significant weight gain.

Case Study 2: Combination Therapy

In another case study, Saxagliptin was used in combination with metformin in patients who were inadequately controlled on metformin alone. The combination therapy resulted in enhanced glycemic control and was well-tolerated by patients.

Mechanism of Action

The mechanism of action of (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Comparison

The compound is compared to structurally related azabicyclohexane derivatives and DPP-4 inhibitors:

Compound Name Molecular Weight CAS Number Key Structural Features Pharmacological Target/Use
Saxagliptin Hydrochloride (Target Compound) 333.43 (monohydrate) 945667-22-1 2-azabicyclo[3.1.0]hexane core, 3-hydroxyadamantyl, carbonitrile DPP-4 inhibitor (antidiabetic)
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride 162.62 709031-39-0 Carboxamide substituent, lacks adamantyl group Intermediate for DPP-4 inhibitors
Saxagliptin Intermediate (tert-butyl ester) 241.28 1523348-12-0 tert-butyl carbamate, carbamoyl group Synthetic precursor to saxagliptin
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride 219.69 N/A Dimethyl substituents, ester group Building block for protease inhibitors
2-Azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives 241.28–377.49 Varies Larger bicycloheptane core, diverse substituents Antimicrobial/antiviral agents

Key Observations:

  • Core Structure Variations : The target compound’s 2-azabicyclo[3.1.0]hexane core distinguishes it from larger bicycloheptane systems (e.g., 2-azabicyclo[2.2.1]heptane in ), which are associated with different biological activities .
  • Functional Group Impact : The 3-hydroxyadamantyl moiety in saxagliptin enhances DPP-4 binding compared to simpler substituents in intermediates (e.g., carboxamide in ).
  • Synthetic Relevance : Intermediates like the tert-butyl ester () lack the adamantyl group but retain the azabicyclohexane core, highlighting their role in saxagliptin synthesis .

Pharmacokinetic and Physicochemical Properties

  • Stability : The adamantyl group improves metabolic stability, reducing hepatic clearance compared to analogs with smaller substituents .
  • Bioavailability : Saxagliptin’s oral bioavailability (~75%) surpasses older DPP-4 inhibitors (e.g., sitagliptin) due to optimized lipophilicity from the adamantyl group .

Research Findings and Clinical Relevance

  • Efficacy : Saxagliptin reduces HbA1c by 0.5–0.9% in clinical trials, comparable to other DPP-4 inhibitors but with a lower risk of hypoglycemia due to its selective enzyme inhibition .
  • Safety: The 3-hydroxyadamantyl group minimizes off-target interactions, reducing adverse effects compared to non-selective inhibitors .

Biological Activity

The compound (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride is a complex organic molecule notable for its unique bicyclic structure and functional groups, including an adamantyl moiety. This structure suggests potential biological activity, particularly in pharmacology.

Structural Characteristics

The compound features:

  • Bicyclic Structure : The azabicyclo framework contributes to its rigidity and potential interaction with biological targets.
  • Adamantyl Group : This polycyclic structure is known for enhancing lipophilicity and biological activity.
  • Functional Groups : The presence of amino and hydroxyl groups may facilitate hydrogen bonding and receptor interactions.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, which can be summarized as follows:

Biological Activity Description
Antimicrobial Potential efficacy against various bacterial strains.
Neuroprotective May provide protective effects in neurodegenerative models.
Anticancer Preliminary studies suggest activity against certain cancer cell lines.

The biological activity of this compound can be attributed to its ability to interact with specific biological macromolecules:

  • Receptor Binding : The structural features allow for high-affinity binding to receptors involved in neurotransmission and cell signaling.
  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes linked to disease pathways, suggesting a similar mechanism for this compound.

Neuroprotective Effects

A study investigated the neuroprotective properties of related compounds in models of oxidative stress. The results indicated that compounds with similar structures could reduce neuronal cell death and oxidative damage, suggesting that (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrate;hydrochloride may exhibit comparable effects.

Antimicrobial Activity

In vitro assays demonstrated that structurally similar compounds possess significant antimicrobial properties against Gram-positive and Gram-negative bacteria. This suggests that the compound could also be effective against a range of pathogens.

Research Findings

Recent research has focused on the synthesis and characterization of this compound, revealing insights into its stability and reactivity:

  • Synthesis Pathways : Various synthetic routes have been explored to optimize yield and purity.
  • Stability Studies : Investigations into the stability under physiological conditions indicate potential for therapeutic applications.

Q & A

Q. How is the stereochemical configuration of this compound experimentally confirmed?

To confirm the stereochemical configuration, researchers should employ a combination of X-ray crystallography (for absolute configuration determination) and 2D NMR techniques (e.g., NOESY or ROESY) to analyze spatial proximity between protons in the azabicyclohexane and adamantyl moieties. For example, cross-peaks between the 3-hydroxyadamantyl proton and the bicyclic system can validate spatial orientation . Additionally, polarimetry or chiral HPLC with reference standards (e.g., enantiomers from ) can corroborate optical purity .

Q. What analytical methods are recommended for assessing the purity of the hydrochloride hydrate form?

Use reverse-phase HPLC (RP-HPLC) with a C18 column and a mobile phase gradient of acetonitrile/water (0.1% TFA) to separate and quantify the compound and potential impurities (e.g., residual intermediates or degradation products). Karl Fischer titration is critical for quantifying water content in the hydrate form, while thermogravimetric analysis (TGA) monitors dehydration behavior under controlled humidity .

Q. What synthetic strategies are documented for constructing the azabicyclo[3.1.0]hexane core?

The bicyclic core can be synthesized via Simmons-Smith cyclopropanation of a preformed enamine intermediate derived from L-glutamic acid (as described in ). Key steps include:

  • Enamine formation using methylene bromide and ammonia.
  • N-protection (e.g., Boc or Fmoc) to prevent side reactions.
  • Thermal cyclization to form the bicyclo[3.1.0] system .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Contradictions often arise from differences in solubility , metabolic stability , or protein binding . To address this:

  • Perform physicochemical profiling (e.g., logP, pKa) to assess solubility limitations.
  • Use hepatocyte or microsomal assays to identify metabolic hotspots (e.g., oxidation of the adamantyl group).
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro data to in vivo scenarios, incorporating parameters like tissue distribution coefficients .

Q. What experimental design principles optimize low-yielding steps in the synthesis (e.g., final cyclization)?

Implement Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example:

  • Use a central composite design to explore the interaction between reaction temperature (40–80°C) and Brønsted acid concentration (0.1–1.0 equiv).
  • Analyze outcomes via response surface methodology to identify optimal conditions. demonstrates how DoE improved yields in analogous cyclopropanation reactions .

Q. How do polymorphism and hydrate stability impact formulation development?

The hydrate form may exhibit hygroscopicity or phase transitions under varying humidity. To mitigate risks:

  • Characterize polymorphs using powder XRD and dynamic vapor sorption (DVS) .
  • Conduct accelerated stability studies (40°C/75% RH) to monitor hydrate ↔ anhydrate interconversion.
  • Stabilize the desired form via excipient selection (e.g., cellulose derivatives) or lyophilization .

Q. What strategies address stereochemical instability during long-term storage?

Epimerization at the (2S)-aminoacetyl center can occur under acidic or humid conditions. Solutions include:

  • pH-controlled storage (e.g., buffered solutions at pH 4–6).
  • Lyophilization to minimize hydrolytic degradation.
  • Solid-state NMR to monitor conformational changes over time .

Q. Methodological Notes

  • Structural Characterization : Always cross-validate stereochemical assignments using complementary techniques (X-ray + NMR + computational modeling).
  • Data Reproducibility : Document reaction conditions rigorously (e.g., solvent purity, cooling rates) to ensure reproducibility, especially for cyclopropanation steps .
  • Safety : Handle hydrochloride salts and adamantyl intermediates in fume hoods due to potential irritancy (per Safety Data Sheets in ) .

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